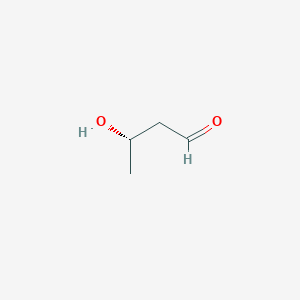
(S)-3-hydroxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxybutanal is an organic compound with the molecular formula C4H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an important intermediate in various biochemical pathways and has significant applications in both research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3S)-3-hydroxybutanal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, (3S)-3-hydroxybutanal is often produced via biocatalytic processes. These methods utilize enzymes to catalyze the reaction, offering high selectivity and yield. For example, the use of genetically modified microorganisms can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3S)-3-hydroxybutanoic acid.
Reduction: It can be reduced to (3S)-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions include (3S)-3-hydroxybutanoic acid, (3S)-3-hydroxybutanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-hydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the synthesis of amino acids and other essential biomolecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3S)-3-hydroxybutanal exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The molecular targets and pathways involved include those related to energy metabolism and biosynthesis of essential compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxybutanal: The enantiomer of (3S)-3-hydroxybutanal, with similar chemical properties but different biological activities.
3-hydroxybutanoic acid: A related compound that is a product of the oxidation of (3S)-3-hydroxybutanal.
3-hydroxybutanol: A reduction product of (3S)-3-hydroxybutanal.
Uniqueness
(3S)-3-hydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its role as an intermediate in various biochemical pathways further highlights its importance in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H8O2 |
|---|---|
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
(3S)-3-hydroxybutanal |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3/t4-/m0/s1 |
Clé InChI |
HSJKGGMUJITCBW-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CC=O)O |
SMILES canonique |
CC(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















